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Introduction
3-Ethoxycarbonyl-4-fluorophenylboronic acid is a versatile synthetic intermediate of

significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique

trifunctional structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a fluorine

substituent on an aromatic ring, makes it a valuable building block, particularly in Suzuki-

Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[1][2] The

electronic properties conferred by the fluorine and ester groups enhance its reactivity and utility

in the development of novel pharmaceuticals and agrochemicals.[1][2]

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
ethoxycarbonyl-4-fluorophenylboronic acid (Molecular Formula: C₉H₁₀BFO₄, Molecular

Weight: 211.98 g/mol ).[2] A thorough understanding of its spectral characteristics is paramount

for confirming its identity, assessing its purity, and understanding its chemical behavior.

Disclaimer:As of the publication of this guide, experimental spectroscopic data for 3-
Ethoxycarbonyl-4-fluorophenylboronic acid is not readily available in public-access

databases. The data and interpretations presented herein are based on established principles

of spectroscopic analysis for the functional groups present in the molecule and should be

considered theoretical. Researchers are advised to acquire and interpret their own

experimental data for definitive characterization.
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Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 3-ethoxycarbonyl-4-
fluorophenylboronic acid are numbered as follows:

Caption: Molecular structure of 3-Ethoxycarbonyl-4-fluorophenylboronic acid with atom

numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following are the predicted ¹H and ¹³C NMR spectral data for 3-ethoxycarbonyl-
4-fluorophenylboronic acid.

¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of

the fluorine and ethoxycarbonyl groups, and the boronic acid group.

Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)
Assignment

~8.2 Broad singlet - B(OH)₂

~8.0 Doublet of doublets
J(H,H) ≈ 2.5, J(H,F) ≈

5.0
H-2

~7.8 Doublet of doublets
J(H,H) ≈ 8.5, J(H,H) ≈

2.5
H-6

~7.2 Triplet
J(H,H) ≈ 8.5, J(H,F) ≈

8.5
H-5

~4.4 Quartet J(H,H) ≈ 7.1 H-8 (-OCH₂CH₃)

~1.4 Triplet J(H,H) ≈ 7.1 H-9 (-OCH₂CH₃)

Interpretation:
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The boronic acid protons are expected to appear as a broad singlet due to chemical

exchange and quadrupolar relaxation from the boron nucleus. Its chemical shift can be

highly variable depending on the solvent and concentration.

The aromatic protons will exhibit a complex splitting pattern due to both proton-proton and

proton-fluorine couplings. H-2 will be a doublet of doublets due to coupling to H-6 and the

fluorine at C-4. H-6 will also be a doublet of doublets from coupling to H-5 and H-2. H-5 will

appear as a triplet due to coupling to H-6 and the fluorine at C-4.

The ethyl group will show a characteristic quartet for the methylene protons (H-8) and a

triplet for the methyl protons (H-9), arising from coupling to each other.

¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are

significantly affected by the electronegativity of the attached atoms.

Predicted Chemical Shift (δ, ppm) Assignment

~165 C-7 (C=O)

~160 (d, ¹J(C,F) ≈ 250 Hz) C-4

~135 (d, ³J(C,F) ≈ 3 Hz) C-2

~132 C-6

~130 (d, ²J(C,F) ≈ 8 Hz) C-3

~115 (d, ²J(C,F) ≈ 21 Hz) C-5

~130 (broad) C-1

~62 C-8 (-OCH₂CH₃)

~14 C-9 (-OCH₂CH₃)

Interpretation:

The carbonyl carbon (C-7) of the ester will be in the typical downfield region for such

functional groups.
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The aromatic carbons will show distinct signals. C-4, being directly attached to the highly

electronegative fluorine, will appear as a doublet with a large one-bond C-F coupling

constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

The carbon attached to the boron (C-1) may appear as a broad signal due to quadrupolar

relaxation.

The ethyl group carbons (C-8 and C-9) will have characteristic chemical shifts for an ethoxy

group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted Frequency Range

(cm⁻¹)
Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Boronic acid (-B(OH)₂)

~3100 C-H stretch (aromatic) Aromatic ring

~2980 C-H stretch (aliphatic) Ethyl group

~1720 C=O stretch Ester

~1600, ~1480 C=C stretch Aromatic ring

~1350 B-O stretch Boronic acid

~1250 C-O stretch Ester

~1100 C-F stretch Aryl fluoride

Interpretation:

A broad absorption band in the 3500-3200 cm⁻¹ region is a key indicator of the O-H

stretching of the boronic acid group, with the broadening due to hydrogen bonding.

A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of

the ethoxycarbonyl group.
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The presence of the aromatic ring is confirmed by C-H stretching vibrations around 3100

cm⁻¹ and C=C stretching absorptions in the 1600-1480 cm⁻¹ region.

A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

The C-F stretching vibration is expected to appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

Adduct m/z

[M+H]⁺ 213.07289

[M+Na]⁺ 235.05483

[M-H]⁻ 211.05833

[M]⁺ 212.06506

(Data sourced from predicted values as experimental data is not readily available)

Interpretation:

In a high-resolution mass spectrum, the molecular ion peak would confirm the elemental

composition of C₉H₁₀BFO₄.

Common fragmentation patterns would likely involve the loss of the ethoxy group (-

OCH₂CH₃, 45 Da), the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da), and potentially

water from the boronic acid moiety.

Experimental Protocols and Workflow
The following are generalized protocols for the spectroscopic analysis of a solid sample like 3-
ethoxycarbonyl-4-fluorophenylboronic acid.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Ethoxycarbonyl-4-
fluorophenylboronic acid (solid)

Dissolve in
deuterated solvent
(e.g., DMSO-d6)

Prepare KBr pellet or
acquire as solid (ATR)

Dissolve in suitable
solvent (e.g., MeOH/H2O)

¹H, ¹³C NMR
Acquisition

FTIR Spectrum
Acquisition

Mass Spectrum
Acquisition (e.g., ESI)

Analyze chemical shifts,
couplings, and integration

Identify characteristic
functional group bands

Determine molecular weight
and fragmentation patterns

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Ethoxycarbonyl-4-
fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b151503#spectroscopic-data-nmr-ir-ms-of-3-
ethoxycarbonyl-4-fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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